molecular formula C15H21N3O2 B12613961 4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile CAS No. 648423-65-8

4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile

Cat. No.: B12613961
CAS No.: 648423-65-8
M. Wt: 275.35 g/mol
InChI Key: BRALQMWHFCLQOK-MNOVXSKESA-N
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Description

4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile is a chemical compound with a complex structure that includes a piperazine ring substituted with dimethyl groups and a benzonitrile moiety substituted with methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile typically involves the reaction of 2,6-dimethoxybenzonitrile with a suitable piperazine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperazine, followed by nucleophilic substitution with 2,6-dimethoxybenzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 2,6-dimethoxybenzoic acid.

    Reduction: Formation of 4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzylamine.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.

Mechanism of Action

The mechanism of action of 4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, while the benzonitrile moiety can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(2S,5R)-2,5-dimethyl-4-(3-fluorobenzyl)-1-piperazinyl]benzyl-N,N-diethylbenzamide: This compound has a similar piperazine core but with different substituents, leading to distinct biological activities.

    2,5-dimethylpiperazine: A simpler compound with a similar piperazine ring but lacking the benzonitrile and methoxy groups.

Uniqueness

4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile is unique due to its combination of a piperazine ring with dimethyl and methoxy substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

648423-65-8

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile

InChI

InChI=1S/C15H21N3O2/c1-10-9-18(11(2)8-17-10)12-5-14(19-3)13(7-16)15(6-12)20-4/h5-6,10-11,17H,8-9H2,1-4H3/t10-,11+/m1/s1

InChI Key

BRALQMWHFCLQOK-MNOVXSKESA-N

Isomeric SMILES

C[C@H]1CN[C@@H](CN1C2=CC(=C(C(=C2)OC)C#N)OC)C

Canonical SMILES

CC1CNC(CN1C2=CC(=C(C(=C2)OC)C#N)OC)C

Origin of Product

United States

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